2-PROPYNYL ((MESITYLSULFONYL)AMINO)ACETATE
Description
2-Propynyl ((mesitylsulfonyl)amino)acetate is a synthetic organic compound characterized by three key structural motifs:
- Mesitylsulfonyl group: A bulky, electron-rich sulfonamide substituent derived from mesitylene (1,3,5-trimethylbenzene), which enhances steric hindrance and may influence binding interactions.
- Acetate linker: Connects the propargyl ester to the sulfonamide nitrogen, providing conformational flexibility.
The mesitylsulfonyl group, for instance, is analogous to sulfonamide-based protease inhibitors .
Properties
IUPAC Name |
prop-2-ynyl 2-[(2,4,6-trimethylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-5-6-19-13(16)9-15-20(17,18)14-11(3)7-10(2)8-12(14)4/h1,7-8,15H,6,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZTWBQNZJQOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)OCC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PROPYNYL ((MESITYLSULFONYL)AMINO)ACETATE typically involves the reaction of mesitylsulfonyl chloride with propargylamine in the presence of a base, followed by esterification with acetic acid. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-PROPYNYL ((MESITYLSULFONYL)AMINO)ACETATE undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The mesitylsulfonyl group can be reduced to a mesityl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of mesityl derivatives.
Substitution: Formation of various substituted amino acetates.
Scientific Research Applications
2-PROPYNYL ((MESITYLSULFONYL)AMINO)ACETATE has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-PROPYNYL ((MESITYLSULFONYL)AMINO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The propargyl group can undergo click chemistry reactions, forming stable triazole linkages with azides. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Similarity Analysis
Using Tanimoto similarity indices (structural similarity threshold >0.8, as per US-EPA guidelines ), the following analogs were identified for comparison:
Key Observations :
Bioactivity and Structure-Activity Relationships (SAR)
- Activity Cliffs: highlights that minor structural changes can lead to significant potency differences.
- Protein Target Correlations : Compounds with sulfonamide groups often target proteases or carbonic anhydrases. The mesityl group’s hydrophobicity may shift target preference toward membrane-bound enzymes .
Computational Similarity Metrics
- Fingerprint-Based Methods : Morgan fingerprints and MACCS keys () classify the target compound within clusters of sulfonamide-bearing molecules. However, graph-based methods () better capture steric effects of the mesityl group, which fingerprint methods may underestimate.
Data Tables
Table 1: Physicochemical Properties Comparison
Table 2: Bioactivity Clusters (Hierarchical Clustering )
| Cluster ID | Representative Compounds | Predicted Targets |
|---|---|---|
| C1 | Sulfonamides with bulky substituents | Serine proteases, Kinases |
| C2 | Aryl sulfonamides with halogens | Carbonic anhydrases, GPCRs |
Limitations and Caveats
- Similarity Metrics : Tanimoto scores may overestimate similarity for structurally complex molecules due to information loss in fingerprint encoding .
- Bioactivity Predictions: While clustering aligns with known sulfonamide activities (), the mesityl group’s unique steric profile necessitates experimental validation.
Biological Activity
2-Propynyl ((mesitylsulfonyl)amino)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and angiogenesis inhibition. This article explores its biological activity, focusing on its mechanisms, relevant studies, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₇NO₄S, with a molecular weight of 299.36 g/mol. The compound features a propynyl group, a mesitylsulfonyl moiety, and an acetate functional group, which contribute to its chemical reactivity and biological interactions.
Research indicates that compounds similar to this compound exhibit methionine aminopeptidase-2 (MetAP2) inhibitory activity. MetAP2 is involved in the regulation of angiogenesis, which is critical for tumor growth and metastasis. By inhibiting MetAP2, these compounds can potentially disrupt the formation of new blood vessels that supply nutrients to tumors .
Anti-Angiogenic Effects
The anti-angiogenic properties of this compound have been highlighted in several studies. Angiogenesis is essential for tumor progression; thus, inhibiting this process can be a viable strategy for cancer therapy. The compound's ability to inhibit MetAP2 suggests it could reduce endothelial cell proliferation and migration, thereby impairing angiogenesis .
Case Studies
- In vitro Studies : In laboratory settings, compounds with structural similarities have shown significant inhibition of endothelial cell proliferation. For instance, a study demonstrated that specific derivatives can reduce vascular endothelial growth factor (VEGF)-induced proliferation in human umbilical vein endothelial cells (HUVECs) .
- Animal Models : In vivo studies using mouse models of cancer have indicated that administration of MetAP2 inhibitors leads to reduced tumor growth and metastasis due to impaired angiogenesis. These findings point towards the potential application of this compound in oncological therapies .
Research Findings
Q & A
Q. Q1. What are the recommended synthetic routes for 2-propynyl ((mesitylsulfonyl)amino)acetate, and how do reaction conditions influence yield?
Answer: The compound’s synthesis typically involves coupling mesitylsulfonamide derivatives with propargyl acetate precursors under nucleophilic substitution conditions. Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may increase side reactions like hydrolysis .
- Catalysts : Triethylamine or DMAP improves sulfonamide activation .
- Temperature : Reactions at 0–25°C optimize selectivity, while higher temperatures risk propargyl group decomposition .
Example protocol:
| Step | Reagent/Condition | Role | Yield (%) |
|---|---|---|---|
| 1 | Mesitylsulfonamide, DMF | Substrate | — |
| 2 | Propargyl bromide, Et₃N | Alkylating agent | 65–72 |
| 3 | Purification (column chromatography) | Isolation | 58–65 |
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Answer: Combine orthogonal analytical techniques:
- NMR : Confirm sulfonamide NH proton (~10–11 ppm) and propargyl protons (δ 2.1–2.3 ppm for ≡C-H) .
- HPLC-MS : Detect impurities (<2% threshold) using reverse-phase C18 columns and ESI+ ionization .
- FT-IR : Validate sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and acetyl ester (C=O at 1700–1750 cm⁻¹) groups .
Advanced Research Questions
Q. Q3. What strategies resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?
Answer: Discrepancies often arise from assay conditions or target promiscuity. Mitigation steps:
- Dose-response curves : Confirm IC₅₀ reproducibility across ≥3 independent replicates .
- Counter-screening : Test against structurally related enzymes (e.g., sulfotransferases vs. kinases) to rule out off-target effects .
- Crystallography : Co-crystallize the compound with the target enzyme to validate binding mode (e.g., sulfonamide interaction with catalytic residues) .
Q. Q4. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer: Use in silico tools to:
- Predict logP : Target 1–3 for balanced solubility/permeability (e.g., Schrödinger’s QikProp) .
- Identify metabolic hotspots: Propargyl groups are prone to CYP450 oxidation; introduce electron-withdrawing substituents to slow degradation .
- Molecular dynamics : Simulate binding to serum albumin to assess plasma protein binding (>90% may limit bioavailability) .
Q. Q5. What experimental designs are critical for evaluating this compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS .
- Light/oxygen sensitivity : Store in amber vials under argon; use radical scavengers (e.g., BHT) if decomposition occurs .
- Thermal stability : DSC/TGA analysis to identify decomposition thresholds (>150°C typical for sulfonamides) .
Mechanistic and Application-Focused Questions
Q. Q6. How does the propargyl group influence the compound’s reactivity in click chemistry applications?
Answer: The propargyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe synthesis. Key considerations:
Q. Q7. What methodologies assess the compound’s potential as a covalent inhibitor targeting cysteine residues?
Answer:
- Kinetic assays : Measure time-dependent inactivation using substrates like DTNB (Ellman’s reagent) .
- Mass spectrometry : Confirm covalent adduct formation via intact protein mass shifts (+ molecular weight of compound) .
- Competitive ABPP : Use activity-based protein profiling to map target engagement across proteomes .
Data Interpretation and Reproducibility
Q. Q8. How should researchers address batch-to-batch variability in biological activity data?
Answer:
- QC standardization : Require ≥95% purity (HPLC) and NMR consistency across batches .
- Bioassay controls : Include reference inhibitors (e.g., methotrexate for DHFR assays) to normalize activity .
- Statistical analysis : Apply ANOVA to identify significant variability sources (e.g., solvent residues, crystal polymorphism) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
